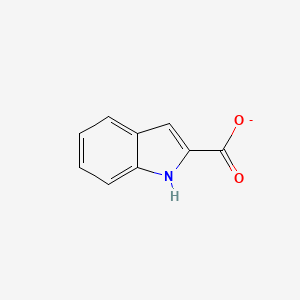

Indole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6NO2- |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

1H-indole-2-carboxylate |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/p-1 |

InChI Key |

HCUARRIEZVDMPT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)[O-] |

Synonyms |

indole-2-carboxylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Indole-2-Carboxylate: Chemical Structure, Molecular Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxylate, and its parent acid, indole-2-carboxylic acid, represent a pivotal class of heterocyclic compounds that have garnered significant attention across the scientific community. The inherent structural features of the indole nucleus, combined with the reactivity of the carboxylate group, make these molecules versatile scaffolds and key building blocks in the synthesis of a diverse array of bioactive molecules.[1] This guide provides a comprehensive overview of the chemical structure, molecular properties, synthesis, and notable applications of this compound, with a particular focus on its burgeoning role in drug discovery and development.

Chemical Structure and Molecular Properties

Indole-2-carboxylic acid, a white to off-white crystalline powder, is an aromatic heterocyclic compound.[2] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a carboxylic acid group substituted at the second position of the indole ring.[2] This unique arrangement imparts a specific set of physicochemical properties that are crucial for its biological activity and synthetic utility.

Below is a summary of the key molecular properties of indole-2-carboxylic acid:

| Property | Value | Source(s) |

| IUPAC Name | 1H-indole-2-carboxylic acid | [3] |

| CAS Number | 1477-50-5 | [3] |

| Chemical Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Off-white to yellow to brown crystalline powder or crystals | [3] |

| Melting Point | 202-206 °C | [3] |

| pKa | 3.6 - 4.44 | [1][2] |

| Solubility | Sparingly soluble in water (<0.1 mg/mL). Soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol. | [1][2][4] |

Spectroscopic Data

The structural elucidation of indole-2-carboxylic acid and its derivatives is heavily reliant on various spectroscopic techniques. Below is a summary of characteristic spectral data.

| Spectroscopy | Key Features |

| ¹H NMR (in DMSO-d₆) | Signals typically observed around 13.0 ppm (carboxylic acid proton), 11.8 ppm (indole N-H proton), and between 7.0-7.7 ppm (aromatic protons).[5] |

| ¹³C NMR | The carboxyl carbon typically appears in the range of 170-185 ppm.[6] |

| Infrared (IR) | A strong, broad O-H stretch from the carboxylic acid is observed between 3300-2500 cm⁻¹. A strong C=O stretch appears around 1760-1690 cm⁻¹.[7] |

| Mass Spectrometry | The molecular ion peak corresponds to the molecular weight of the compound. |

Synthesis of Indole-2-Carboxylic Acid

One of the classical and effective methods for the synthesis of indole-2-carboxylic acid is the Reissert Indole Synthesis .[8] This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

Reissert Indole Synthesis: A Step-by-Step Protocol

This protocol outlines the synthesis of indole-2-carboxylic acid from o-nitrotoluene and diethyl oxalate.

Step 1: Condensation to form Ethyl o-Nitrophenylpyruvate

-

In a suitable reaction vessel, dissolve o-nitrotoluene and diethyl oxalate in a solution of potassium ethoxide in ethanol.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the ethyl o-nitrophenylpyruvate intermediate.

Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid

-

The ethyl o-nitrophenylpyruvate intermediate is subjected to reductive cyclization using a reducing agent such as zinc powder in acetic acid.[8]

-

The reaction mixture is heated to facilitate the reduction of the nitro group and subsequent intramolecular cyclization.

-

After the reaction is complete, the crude indole-2-carboxylic acid is isolated by filtration and purified by recrystallization.

Caption: Workflow for the Reissert Indole Synthesis.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

HIV-1 Integrase Inhibition

A significant area of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the virus.[9] These inhibitors function as integrase strand transfer inhibitors (INSTIs). The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus and the C2 carboxyl group.[9][10] This interaction effectively blocks the integration of viral DNA into the host genome, thereby halting the viral life cycle.[10]

Sources

- 1. Indole-2-carboxylic acid CAS#: 1477-50-5 [m.chemicalbook.com]

- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 3. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Indole-2-Carboxylic Acid Derivatives: A Scaffold for Multi-Target Therapeutic Intervention

The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of indole-2-carboxylic acid derivatives.

Executive Summary

The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, distinct from its C3-substituted counterparts (e.g., tryptamines, auxins). Its unique electronic distribution and hydrogen-bonding capabilities at the C2 position allow it to function as a bioisostere for peptide residues and carboxylic acid-containing metabolites. This guide analyzes three primary therapeutic vectors for I2CA derivatives: NMDA receptor antagonism (Neuroscience) , Kinase/Bcl-2 inhibition (Oncology) , and Integrase inhibition (Virology) .

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological efficacy of I2CA derivatives is governed by precise substitution patterns. The core indole ring acts as a hydrophobic anchor, while the C2-carboxylic acid (or carboxamide) moiety engages in critical electrostatic interactions or metal chelation.

Core SAR Rules

| Position | Chemical Modification | Biological Impact |

| C2 (COOH/CONH₂) | Acid to Amide/Ester | Bioavailability: Esters improve membrane permeability (prodrugs). Selectivity: Amides (carboxamides) are crucial for kinase binding pockets (H-bond donors/acceptors). |

| C3 | Polar/H-bond Acceptor | NMDA Affinity: A polar group here enhances binding to the glycine site of the NMDA receptor. Steric Bulk: Long branches can improve hydrophobic pocket occupation in viral integrases. |

| C5 / C6 | Halogenation (Cl, F, Br) | Potency: Electron-withdrawing groups (EWGs) increase acidity of the NH and lipophilicity. Metabolic Stability: Blocks metabolic oxidation at susceptible positions. |

| N1 | Alkylation | Activity Switch: Often leads to loss of activity in NMDA antagonists (requires free NH for H-bonding) but tolerated/beneficial in some anticancer agents. |

Therapeutic Sector A: Neuroscience (NMDA Receptor Antagonism)

Mechanism of Action

Indole-2-carboxylic acids act as competitive antagonists at the strychnine-insensitive glycine binding site (NR1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. Unlike channel blockers (e.g., MK-801) which can cause psychotomimetic side effects, glycine site antagonists offer a safer profile for treating stroke, epilepsy, and neuropathic pain.

-

Key Interaction: The C2-carboxylate mimics the carboxylate of glycine, forming an ionic bridge with Arg260 (or equivalent residues) in the receptor pocket.

-

Validation: I2CA completely blocks NMDA responses in low-glycine environments, proving that NMDA alone is insufficient for channel opening.

Signaling Pathway Visualization

The following diagram illustrates the blockade of excitotoxicity via I2CA intervention.

Figure 1: Mechanism of NMDA receptor modulation by Indole-2-carboxylic acid, preventing calcium overload.

Therapeutic Sector B: Oncology (Kinase & Apoptosis Inhibition)

Dual Inhibition Strategy

Modern derivatives, particularly indole-2-carboxamides , have been engineered to act as multi-target inhibitors.

-

EGFR/VEGFR Inhibition: The indole scaffold fits into the ATP-binding pocket of tyrosine kinases. The C2-amide tail extends into the solvent-accessible region, often interacting with specific residues like Asp855 (EGFR).

-

Bcl-2 Family Inhibition: Some derivatives disrupt the Bcl-2/Bax interaction, forcing cancer cells to undergo apoptosis.

Comparative Potency Data

Data summarized from recent SAR studies (e.g., Indole-2-carboxamide derivatives).[1]

| Compound ID | Target | IC50 / GI50 | Reference Standard |

| Compound Va | EGFR (WT) | 71 ± 6 nM | Erlotinib (80 nM) |

| Compound 17a | HIV-1 Integrase | 3.11 µM | Raltegravir |

| Compound I(12) | MCF-7 (Breast Cancer) | High Potency* | Cisplatin |

| I2CA (Parent) | NMDA (Glycine Site) | ~1-10 µM (Ki) | 7-Cl-Kynurenic Acid |

*Specific quantitative value varies by assay conditions; "High Potency" indicates activity comparable to standard.

Therapeutic Sector C: Virology (HIV-1 Integrase)

Mechanism: Metal Chelation

HIV-1 Integrase requires two Mg²⁺ ions in its active site to catalyze the strand transfer of viral DNA into the host genome.

-

The "Chelation Trap": The indole-2-carboxylic acid moiety (specifically the oxygen atoms of the carboxyl/amide and the indole nitrogen) coordinates with these Mg²⁺ ions.

-

Pi-Stacking: Halogenated benzyl rings attached to the scaffold (often at C3 or via the amide linker) engage in pi-pi stacking with the viral DNA bases (dC20), locking the enzyme-DNA complex in an inactive state.

Experimental Protocols

Synthesis: Ethyl 6-bromo-1H-indole-2-carboxylate

Objective: To synthesize a halogenated indole-2-carboxylate precursor via Fischer Esterification. Safety: Sulfuric acid is corrosive. Perform in a fume hood.

Reagents:

-

6-bromo-1H-indole-2-carboxylic acid (1.0 eq)

-

Absolute Ethanol (Solvent/Reactant)

-

Concentrated H₂SO₄ (Catalytic, 0.5 eq)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg (0.42 mmol) of 6-bromo-1H-indole-2-carboxylic acid in 10 mL of absolute ethanol.

-

Catalysis: Add concentrated H₂SO₄ (20 mg, 0.21 mmol) dropwise to the stirring solution. Caution: Exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.

-

In-Process Control (Self-Validation): Spot the reaction mixture on a TLC plate (Silica gel 60 F254). Eluent: Ethyl Acetate/Petroleum Ether (1:3).

-

Endpoint: Disappearance of the starting acid spot (lower Rf) and appearance of the ester spot (higher Rf).

-

-

Quenching: Cool to room temperature. Pour the mixture into saturated aqueous NaHCO₃ (slowly) to neutralize the acid.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purification: Purify via silica gel column chromatography (1:5 EtOAc/Petroleum Ether) to yield the white solid product.

Bioassay: HIV-1 Integrase Strand Transfer Assay

Objective: Determine the IC50 of synthesized derivatives against HIV-1 Integrase.

Workflow:

-

Preparation: Pre-coat 96-well plates with streptavidin.

-

DNA Binding: Incubate with biotinylated viral DNA (donor substrate) to immobilize it.

-

Enzyme Incubation: Add recombinant HIV-1 Integrase and the test compound (Indole derivative) at varying concentrations (0.01 µM – 100 µM).

-

Control: Raltegravir (Positive Control), DMSO only (Negative Control).

-

-

Strand Transfer: Add Digoxigenin-labeled target DNA and MgCl₂ (cofactor) to initiate the reaction. Incubate at 37°C for 60 min.

-

Detection: Add anti-Digoxigenin-HRP antibody, followed by TMB substrate.

-

Readout: Measure absorbance at 450 nm.

-

Calculation: Calculate % Inhibition =

.

Future Outlook: PROTACs and Covalent Inhibitors

The indole-2-carboxylic acid scaffold is currently being explored as a "warhead" for Proteolysis Targeting Chimeras (PROTACs) . By linking the C2-position to an E3 ligase ligand (e.g., Thalidomide), researchers aim to degrade oncogenic proteins (like EGFR mutants) rather than merely inhibiting them. Additionally, introducing acrylamide groups at C5/C6 is a strategy to create covalent inhibitors that irreversibly bind cysteine residues in kinase pockets.

References

-

Hu, H., et al. (2023).[2] Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health.[3] Link

-

Zhang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Link

-

Hu, J., et al. (1992). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[3][4][5] PubMed. Link

-

Karthik, S., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters. Link

-

Koçyiğit-Kaymakçıoğlu, B., et al. (2012). Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences. Link

Sources

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

An In-depth Technical Guide to Methyl Indole-2-carboxylate (CAS 1202-04-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl Indole-2-carboxylate (CAS 1202-04-6), a key heterocyclic compound. Moving beyond a simple data sheet, this document synthesizes its core physicochemical properties, reactivity, synthesis, and applications, offering field-proven insights into its utility in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and the 2-carboxylate ester is a pivotal intermediate for accessing a diverse range of functionalized derivatives.[1][2]

Core Physicochemical & Structural Characteristics

Methyl this compound is a stable, crystalline solid at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and purification. The ester functionality at the C2 position significantly influences the electronic properties and reactivity of the indole ring system compared to the parent indole.

Key Physical and Chemical Data

The essential properties of Methyl this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1202-04-6 | [3] |

| Molecular Formula | C₁₀H₉NO₂ | [3][4][5] |

| Molecular Weight | 175.18 g/mol | [3][4][5] |

| Appearance | White to light yellow/orange crystalline powder | [4][6] |

| Melting Point | 149-155 °C | [4][6][7] |

| Boiling Point | 331.7 ± 15.0 °C (Predicted) | [4][8] |

| Purity | Typically >98.0% (GC) | [6] |

Solubility Profile

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of Methyl this compound.

-

¹H-NMR (DMSO-d₆, 600 MHz): Key signals include a singlet for the methyl ester protons (O-CH₃) around δ 3.88 ppm, a singlet for the C3 proton (H-3) at δ 7.18 ppm, and a characteristic broad singlet for the indole amine proton (N-H) at high chemical shift (δ 11.91 ppm). The aromatic protons on the benzene ring appear between δ 7.09 and 7.66 ppm.[7]

-

¹³C-NMR (DMSO-d₆, 150 MHz): The spectrum is characterized by the ester carbonyl carbon (C=O) signal at δ 162.3 ppm and the methyl carbon (O-CH₃) at δ 52.2 ppm. The indole ring carbons appear in the aromatic region (δ 108.3 - 137.9 ppm).[7]

-

Mass Spectrometry (LRMS-ESI⁻): The negative ion mode typically shows the deprotonated molecule [M-H]⁻ at an m/z of approximately 174.[7] Electron Ionization (EI) mass spectrometry shows a prominent molecular ion peak at m/z 175 and a base peak at m/z 144, corresponding to the loss of the methoxy group (-OCH₃).[3]

Synthesis and Chemical Reactivity

Methyl this compound is not only a synthetic target but also a versatile precursor for more complex molecules. Its reactivity is dominated by the N-H proton, the ester group, and the electron-rich indole nucleus.

Common Synthetic Pathways

The most direct method for synthesizing Methyl this compound is the Fischer indole synthesis or through esterification of the parent carboxylic acid.

-

Esterification of Indole-2-carboxylic Acid: A standard and reliable method involves treating Indole-2-carboxylic acid (CAS 1477-50-5) with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[10][11]

-

Transesterification: This compound can be efficiently prepared from the corresponding ethyl ester, Ethyl this compound, by reaction with sodium methoxide (NaOMe) in methanol. This equilibrium-driven reaction is an effective route if the ethyl ester is a more accessible starting material.[7]

Key Reaction Pathways and Methodologies

The indole N-H is acidic and can be deprotonated with a suitable base, while the ester group is susceptible to nucleophilic attack. These two sites are central to its utility as a building block.

Causality: Alkylation of the indole nitrogen is a common strategy to introduce functional groups and prevent unwanted side reactions in subsequent steps. The choice of base is critical; it must be strong enough to deprotonate the N-H without promoting hydrolysis of the ester. While strong bases like NaH are effective, milder conditions using potassium hydroxide in acetone have also proven successful for the related ethyl ester, offering a more practical laboratory procedure.[7]

-

Setup: To a solution of the parent ester (e.g., Ethyl this compound, 1.0 mmol) in acetone (10 mL), add aqueous potassium hydroxide (3.0 mmol in 0.1 mL H₂O).

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to generate the indole anion.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide or allyl bromide, 1.1 mmol) and continue stirring at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Upon completion, remove the acetone under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting N-alkylated product by column chromatography on silica gel.

Causality: Converting the ester to a carbohydrazide is a gateway transformation, opening pathways to synthesize heterocycles like pyrazoles, oxadiazoles, and thiazoles. Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to displace the methoxy group.[7]

-

Setup: Dissolve Methyl or Ethyl this compound (1.0 mmol) in ethanol (10 mL).

-

Reaction: Add hydrazine hydrate (5-10 mmol) to the solution.

-

Heating: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product, Indole-2-carbohydrazide, often precipitates from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Sources

- 1. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemdmart.com [chemdmart.com]

- 6. Methyl this compound | 1202-04-6 | TCI AMERICA [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. haihangchem.com [haihangchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-2-Carboxylate Scaffold: A Versatile Blueprint for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has consistently provided the foundation for numerous therapeutic agents.[1][2][3][4] Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly versatile and fruitful starting point for drug discovery endeavors. Its unique structural and electronic properties allow for diverse functionalization, enabling the tailored design of molecules that can interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview of the this compound scaffold, exploring its fundamental characteristics, diverse therapeutic applications, and the underlying medicinal chemistry strategies that have propelled its success. We will delve into specific case studies, from antiviral and anticancer agents to modulators of the central nervous system, illustrating the scaffold's remarkable adaptability. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and visual representations of key biological pathways will equip researchers with the foundational knowledge and practical insights necessary to leverage this powerful scaffold in their own drug discovery programs.

The this compound Core: Physicochemical Properties and Synthetic Accessibility

The this compound scaffold is characterized by a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a carboxylate group at the 2-position of the indole ring. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The indole ring system is relatively planar and aromatic, allowing for favorable π-π stacking interactions with aromatic residues in protein binding pockets.[5][6] The nitrogen atom of the indole can act as a hydrogen bond donor, while the carboxylate group is a potent hydrogen bond acceptor and can participate in crucial interactions with metal ions in enzyme active sites.[7][8][9]

The structural versatility of the this compound scaffold is a key driver of its widespread use.[3] The indole ring can be readily substituted at various positions (N1, C3, C4, C5, C6, and C7), allowing for the fine-tuning of steric bulk, electronic properties, and lipophilicity. This adaptability is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile.[3]

General Synthetic Strategies

The synthesis of this compound derivatives is well-established in the chemical literature, with several robust methods available to medicinal chemists. A common and versatile approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a pyruvate derivative.[10]

Experimental Protocol: Fischer Indole Synthesis of Ethyl 3-methyl-indole-2-carboxylates [10]

-

Reaction Setup: In a round-bottom flask, dissolve the desired phenylhydrazine hydrochloride (1.0 eq) and 2-oxopropanoic acid (1.2 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired ethyl 3-methyl-indole-2-carboxylate.

Further modifications, such as N-alkylation, can be achieved by treating the this compound ester with an alkylating agent in the presence of a base.[11] The ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of amides and other derivatives.[10][11]

Experimental Protocol: N-Alkylation and Hydrolysis of Ethyl Indol-2-carboxylate [11]

-

N-Alkylation:

-

Dissolve ethyl indol-2-carboxylate (1.0 eq) in a suitable solvent like acetone.

-

Add aqueous potassium hydroxide (KOH) (1.2 eq) and the desired alkylating agent (1.1 eq).

-

Reflux the mixture and monitor by TLC.

-

After completion, remove the solvent under reduced pressure and extract the product with an organic solvent.

-

-

Hydrolysis:

-

Dissolve the N-alkylated ester in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH) or KOH.

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration and wash with water to obtain the pure N-alkylated indole-2-carboxylic acid.

-

Therapeutic Applications of the this compound Scaffold

The remarkable ability of the this compound scaffold to be adapted for various biological targets has led to its exploration in a wide range of therapeutic areas.

Antiviral Agents: Targeting HIV-1 Integrase

One of the most significant applications of the this compound scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8] HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.[5][8][12]

Indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase.[7][8][9] The mechanism of action involves the chelation of two essential Mg²⁺ ions within the enzyme's active site by the indole core and the C2 carboxyl group.[7][8][9] This interaction prevents the integration of the viral DNA into the host genome, thereby halting viral replication.

Signaling Pathway: HIV-1 Integrase Inhibition

Caption: this compound inhibits HIV-1 integrase by chelating Mg2+ ions.

Structure-activity relationship (SAR) studies have revealed that modifications at the C3 and C6 positions of the indole core can significantly enhance inhibitory activity.[7] For instance, the introduction of a halogenated benzene ring at C6 and a long branch at C3 can improve interactions with the hydrophobic cavity near the active site.[7]

Table 1: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

| Compound | C3-Substituent | C6-Substituent | IC₅₀ (µM)[7][8] |

| 3 | H | H | >50 |

| 20a | Long alkyl chain | Halogenated benzene | 0.13 |

| 17a | H | Halogenated benzene | 3.11[5][9] |

Data synthesized from multiple sources indicating the trend in potency.

Anticancer Agents: A Multifaceted Approach

The indole scaffold is a well-known pharmacophore in the design of anticancer agents, and the this compound framework is no exception.[1][2][3][13] Derivatives of indole-2-carboxylic acid have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action.

2.2.1. Targeting Protein Kinases

Many indole-based compounds are potent and selective kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[14][15] For example, N-thiazolyl-indole-2-carboxamide derivatives have been developed as multi-target anticancer agents, demonstrating inhibitory activity against kinases such as EGFR, BRAFV600E, and VEGFR-2.[14][15]

2.2.2. Inducing Apoptosis

Indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells.[10] Some compounds have been identified as dual inhibitors of EGFR and CDK2, leading to cell cycle arrest and apoptosis.[10] Mechanistic studies have revealed that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[10]

Experimental Workflow: Apoptosis Induction Assay

Caption: Workflow for assessing apoptosis induction by indole-2-carboxamides.

2.2.3. Targeting 14-3-3η Protein

Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing promise for the treatment of liver cancer.[16] These compounds have demonstrated potent inhibitory activities against various human liver cancer cell lines, including chemotherapy-resistant ones.[16]

Modulators of the Central Nervous System

The indole-2-carboxamide structure is a recognized framework for designing allosteric modulators of the Cannabinoid CB1 receptor.[17][18] These modulators bind to a site distinct from the orthosteric binding site, offering the potential for greater receptor-subtype selectivity and a more nuanced modulation of physiological functions.[17] Depending on the specific signaling pathway being investigated, these compounds can act as either positive or negative allosteric modulators.[18]

Recent research has also explored indole-2-carboxylates as antagonists of the NMDA-associated glycine recognition sites, which could have implications for treating neurological disorders.[19]

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas as well:

-

Antimalarial Agents: Indole-2-carboxamide derivatives have been identified with potent antiplasmodial activity.[20]

-

TRPV1 Agonists: Indole-2-carboxamides have been designed as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation.[21][22]

-

IDO1/TDO Dual Inhibitors: 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[23]

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its inherent "drug-like" properties, synthetic tractability, and proven success across a multitude of biological targets ensure its continued relevance in modern drug discovery.[3]

Future research will likely focus on several key areas:

-

Exploration of New Chemical Space: The development of novel synthetic methodologies will enable the exploration of previously inaccessible derivatives, potentially leading to the discovery of compounds with novel mechanisms of action.

-

Polypharmacology: The design of multi-target agents based on the this compound scaffold is a promising strategy for treating complex diseases like cancer.[10]

-

Improved Drug Delivery: Addressing challenges such as poor solubility and metabolic instability will be crucial for advancing promising candidates into clinical development.[24]

References

- This compound|Research Chemical|RUO - Benchchem. (n.d.). Benchchem.

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Retrieved February 5, 2026, from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. Retrieved February 5, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ScienceDirect. Retrieved February 5, 2026, from [Link]

-

Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2022). PMC. Retrieved February 5, 2026, from [Link]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved February 5, 2026, from [Link]

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au. Retrieved February 5, 2026, from [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (2021). PMC. Retrieved February 5, 2026, from [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules. Retrieved February 5, 2026, from [Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2018). PMC. Retrieved February 5, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. Retrieved February 5, 2026, from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). Bentham Science. Retrieved February 5, 2026, from [Link]

-

Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: In vivo characterization. (1993). UTMB Research Experts. Retrieved February 5, 2026, from [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega. Retrieved February 5, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). NIH. Retrieved February 5, 2026, from [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC. Retrieved February 5, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved February 5, 2026, from [Link]

-

Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews. Retrieved February 5, 2026, from [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI. Retrieved February 5, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC. Retrieved February 5, 2026, from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved February 5, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved February 5, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound|Research Chemical|RUO [benchchem.com]

- 18. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermodynamic Stability and Solubility Profile of Ethyl Indole-2-carboxylate

Introduction

Ethyl indole-2-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. A comprehensive understanding of the physicochemical properties of ethyl this compound, specifically its thermodynamic stability and solubility, is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for optimizing reaction conditions, designing robust formulation strategies, ensuring product shelf-life, and ultimately, for the successful development of novel chemical entities.

This in-depth technical guide provides a thorough exploration of the thermodynamic stability and solubility profile of ethyl this compound. It is designed to be a practical resource, offering not only a compilation of available data but also detailed experimental protocols for researchers to generate their own high-quality data. The guide emphasizes the scientific rationale behind experimental choices, ensuring a deep and applicable understanding of the subject matter.

Physicochemical Properties and Molecular Structure

Ethyl this compound (C₁₁H₁₁NO₂) is a crystalline solid with a molecular weight of 189.21 g/mol .[1] Its structure consists of a bicyclic indole ring system with an ethoxycarbonyl group at the 2-position.

The solid-state properties of a compound are dictated by its crystal structure. X-ray diffraction studies have revealed that ethyl this compound crystallizes in a monoclinic system. The crystal packing is characterized by the formation of centrosymmetric hydrogen-bonded dimers, where the indole N-H group of one molecule forms a hydrogen bond with the keto oxygen atom of an adjacent molecule. These dimers are further arranged in a herringbone pattern. This intermolecular hydrogen bonding network significantly contributes to the thermodynamic stability of the crystalline form.

Thermodynamic Stability Profile

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its handling, storage, and processing. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for characterizing the thermodynamic stability of a compound.

Melting Point and Thermal Behavior

The melting point of a crystalline solid is a key indicator of its purity and thermal stability. For ethyl this compound, the reported melting point is in the range of 122-125 °C . This relatively high melting point suggests a stable crystal lattice.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram provides valuable information about melting, crystallization, glass transitions, and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to quantify mass loss due to decomposition, dehydration, or desolvation.

A TGA analysis of ethyl this compound is expected to show thermal stability up to a certain temperature, beyond which a significant mass loss would be observed, indicating thermal decomposition. The onset temperature of this mass loss is a critical parameter for defining the upper-temperature limit for handling and storage of the compound.

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, standardized protocols for DSC and TGA are essential.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 2-5 mg of ethyl this compound into a clean, non-reactive aluminum pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components.

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 25 °C to 200 °C) at a controlled heating rate (e.g., 10 °C/min).[2]

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and the peak temperature of the melting endotherm.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of ethyl this compound into a tared TGA pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 100 mL/min).

-

Heat the sample from ambient temperature to a high temperature where complete decomposition is expected (e.g., 25 °C to 500 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Diagram 1: Workflow for Thermal Stability Assessment

Caption: A streamlined workflow for the comprehensive thermal stability assessment of ethyl this compound using DSC and TGA.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and plays a crucial role in various stages of drug development, from synthesis and purification to formulation. The solubility of ethyl this compound is influenced by the nature of the solvent, temperature, and pH.

Aqueous Solubility

Due to the presence of the hydrophobic indole ring, ethyl this compound is expected to have low aqueous solubility. A systematic determination of its solubility in aqueous buffers at different pH values is essential, especially for pharmaceutical applications.

Solubility in Organic Solvents

The solubility of ethyl this compound in various organic solvents is important for its use in chemical synthesis and for the development of analytical methods. It is anticipated to be more soluble in polar organic solvents that can engage in hydrogen bonding with the ester and N-H groups.

Experimental Protocol for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4]

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl this compound to a known volume of the selected solvent (e.g., water, ethanol, acetone, ethyl acetate, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent.

-

Quantify the concentration of ethyl this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

-

Data Analysis:

-

Calculate the solubility of the compound in the selected solvent, typically expressed in mg/mL or µg/mL.

-

Diagram 2: Shake-Flask Method for Solubility Determination

Caption: Step-by-step workflow of the shake-flask method for determining the equilibrium solubility of ethyl this compound.

Chemical Stability and Degradation Profile

Understanding the chemical stability of ethyl this compound under various stress conditions is crucial for predicting its degradation pathways and for developing stability-indicating analytical methods. Forced degradation studies are performed to intentionally degrade the compound to identify its potential degradation products.[6][7][8]

Potential Degradation Pathways

-

Hydrolysis: The ester functional group in ethyl this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding indole-2-carboxylic acid and ethanol.[9] The rate of hydrolysis is expected to be significantly faster under basic conditions.

-

Oxidation: The electron-rich indole ring is prone to oxidation. Oxidizing agents can lead to the formation of various degradation products, including oxindoles and other ring-opened species.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the indole ring, leading to the formation of colored degradants.

-

Thermal Degradation: As discussed in the thermodynamic stability section, elevated temperatures can cause decomposition of the molecule.[10][11]

Proposed Forced Degradation Study Design

A comprehensive forced degradation study should be conducted according to ICH guidelines.[8][12]

-

Acidic Hydrolysis: Treat a solution of ethyl this compound in a suitable solvent with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.[13]

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12]

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat at a temperature below its melting point (e.g., 80 °C).

Following exposure to these stress conditions, the samples should be analyzed by a stability-indicating HPLC method to separate and identify the degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic stability and solubility profile of ethyl this compound. While some fundamental physicochemical data, such as the melting point, are available, a detailed experimental characterization of its thermal behavior, solubility in various solvents, and degradation pathways is still needed. The detailed experimental protocols provided herein offer a robust framework for researchers to generate this critical data. A thorough understanding of these properties is indispensable for the effective utilization of ethyl this compound in research, development, and manufacturing, ultimately contributing to the advancement of new chemical entities with improved safety and efficacy profiles.

References

-

Strappo, C., et al. (1998). Reactions of Ethyl this compound in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(6), 573-576. [Link]

-

SIELC Technologies. (2018). Ethyl this compound. [Link]

-

Nowak, K., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(2), 332. [Link]

-

Strappo, C., et al. (1998). Reactions of Ethyl this compound in Aqueous Media at High Temperature. ResearchGate. [Link]

-

Vuori, S. (2022). Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. Aalto University. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl this compound. PubChem. [Link]

-

Singh, S., & Kumar, V. (2014). Forced Degradation Studies. ResearchGate. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Li, Z., et al. (2019). Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate to Produce (S)-Indoline-2-Carboxylic Acid. ResearchGate. [Link]

-

University of Washington. (n.d.). Operating Procedures: TA Instruments TGA. [Link]

-

Hodul, J. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University. [Link]

-

Patel, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health. [Link]

-

Mallia, A. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. Georgia Gwinnett College. [Link]

-

The University of Melbourne. (n.d.). TGA-N-v1.0 - STANDARD OPERATING PROCEDURE. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Western Washington University. (2019). TGA Standard Operating Procedures. [Link]

-

Kumar, A., & Kumar, R. (2013). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Singh, S., & Handa, T. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Scribd. (n.d.). DSC Sop. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses. [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. [Link]

-

Dressman, J., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Hiremath, S. P., et al. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

-

University of Washington. (n.d.). Procedures for operation of the TA Instruments DSC. [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

-

ECHA. (n.d.). E.4.10. [4.9] Solubility in organic solvents / fat solubility. [Link]

Sources

- 1. Ethyl this compound | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Ethyl this compound | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. scispace.com [scispace.com]

- 13. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Reactivity Profile: Indole-2-carboxylate vs. Indole-3-carboxylate Scaffolds

Executive Summary

In medicinal chemistry, the indole scaffold is ubiquitous, yet the positional isomerism of carboxylate substituents (C2 vs. C3) dictates a binary switch in reactivity that is often underestimated. This guide analyzes the divergent electronic and steric landscapes of Indole-2-carboxylate (I2C) and Indole-3-carboxylate (I3C) .

The core distinction lies in the electronic modulation of the pyrrole ring :

-

I2C retains nucleophilicity at C3, behaving as a stabilized enamine. It directs electrophiles to C3 and allows N-H acidity modulation.

-

I3C significantly deactivates the pyrrole ring towards Electrophilic Aromatic Substitution (EAS), forcing reactivity onto the benzene ring (C5/C6) or requiring Directed Ortho Metalation (DoM) strategies to functionalize C2.

Electronic Landscape & Resonance Logic

To predict reactivity, one must visualize the resonance contributors. The indole nucleus is electron-rich, but the ester group acts as an Electron Withdrawing Group (EWG).

This compound (I2C)

Placing the ester at C2 withdraws density from the N1-C2 bond but leaves the C3 position relatively electron-rich. The C2-ester stabilizes the intermediate anion formed during deprotonation of the N-H, making the N-H significantly more acidic than in unsubstituted indole (

-

Primary Nucleophilic Site: C3 (Enamine-like behavior persists).

-

Secondary Site: N1 (Enhanced acidity).

Indole-3-carboxylate (I3C)

Placing the ester at C3 conjugates directly with the C2=C3 double bond, effectively "locking" the electrons. This creates a vinylogous amide character. The pyrrole ring becomes electron-deficient.

-

Deactivated Sites: C2 and C3 are electron-poor.

-

Primary Nucleophilic Site: C5 or C6 (Benzene ring), unless Metalation (DoM) is employed.

Reactivity Decision Matrix (Visualization)

Figure 1: Decision tree illustrating the divergent synthetic pathways for I2C and I3C scaffolds.

Electrophilic Aromatic Substitution (EAS)[1][2]

The most stark difference appears when subjecting these scaffolds to standard electrophiles (Halogens, Nitration, Acylation).

Comparative Regioselectivity Data

| Reaction Type | Reagent | This compound (I2C) Outcome | Indole-3-carboxylate (I3C) Outcome |

| Bromination | C3-Bromo (Rapid, high yield) | C5/C6-Bromo (Slow, mixture) or N-Br | |

| Nitration | C3-Nitro (Often accompanied by decarboxylation if acid is free) | C5/C6-Nitro (Benzene ring attack) | |

| Vilsmeier-Haack | C3-Formyl | No Reaction or C6-Formyl (Requires forcing) | |

| Friedel-Crafts | C3-Acyl | C5/C6-Acyl (Pyrrole is deactivated) |

Mechanism & Causality

-

I2C Case: The C3 position retains its "enamine" character. Attack at C3 yields an iminium ion intermediate that is stabilized by the nitrogen lone pair. The ester at C2 is inductive withdrawing but does not disrupt the resonance stabilization of the C3-cation as severely as a C3-ester does.

-

I3C Case: The C3-ester places a partial positive charge adjacent to the nitrogen and conjugates with the C2-C3 bond. This makes the pyrrole ring electron-deficient (similar to a pyridine). Consequently, electrophiles seek the relatively electron-rich benzene ring, typically favoring C5 or C6 depending on steric factors.

Metalation and C-H Activation: The "Switch"

For drug discovery, functionalizing the "blocked" positions is critical. Here, Directed Ortho Metalation (DoM) reverses the reactivity logic.

The DoM Effect in I3C

While I3C is deactivated toward electrophiles, it is highly activated toward lithiation at the C2 position. The carbonyl oxygen of the C3-ester coordinates with the Lithium atom (of LDA or BuLi), bringing the base into proximity with the C2-proton.

-

Reagent: LDA (Lithium Diisopropylamide) or LTMP.

-

Temperature: -78°C (Critical to prevent nucleophilic attack on the ester).

-

Result: Formation of a C2-Lithio species, which can then trap electrophiles (Aldehydes, Halides) to form 2,3-disubstituted indoles .

Lithiation of I2C

Lithiation of I2C (with N-protection) typically occurs at C3. However, because C3 is inherently nucleophilic, one often does not need lithiation to functionalize this position; standard EAS suffices. Lithiation is reserved for introducing groups that cannot be added via EAS (e.g., organosilanes).

Experimental Protocols

Protocol A: Regioselective Bromination of Methyl this compound

Target: C3-functionalization via EAS.

Context: This protocol demonstrates the retained nucleophilicity of C3 in I2C scaffolds.

-

Preparation: Dissolve methyl this compound (1.0 equiv) in DMF (0.5 M concentration).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (The product is usually less polar).

-

Workup: Pour into ice water. The precipitate is 3-bromo-indole-2-carboxylate.

-

Validation:

NMR will show the disappearance of the C3-H singlet (typically

Protocol B: C2-Functionalization of N-Boc-Indole-3-carboxylate

Target: C2-functionalization via DoM.

Context: This overcomes the electronic deactivation of the pyrrole ring in I3C.

-

Protection: Ensure the indole nitrogen is protected (e.g., N-Boc or N-SEM) to prevent N-deprotonation. Use 1-(tert-butoxycarbonyl)-indole-3-carboxylate .

-

Conditions: In a flame-dried flask under Argon, dissolve substrate in anhydrous THF. Cool to -78°C .

-

Metalation: Add LDA (1.2 equiv, prepared fresh) slowly down the side of the flask. Stir for 1 hour at -78°C. The solution often turns bright yellow/orange (Lithio-anion).

-

Quench: Add the electrophile (e.g., Methyl Iodide or Benzaldehyde) (1.5 equiv).

-

Warming: Allow to warm to RT slowly over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.

Decarboxylation Profiles

A critical stability difference exists for researchers using these as intermediates.

-

Indole-3-carboxylic acids: Unstable. They are prone to thermal decarboxylation because the zwitterionic intermediate is stabilized by the nitrogen lone pair (vinylogous carbamic acid nature).

-

Implication: Acidic hydrolysis of I3C esters often leads to decarboxylation to the parent indole if not carefully controlled.

-

-

Indole-2-carboxylic acids: Stable. Decarboxylation usually requires copper catalysis (Cu powder/quinoline) and high heat (

).

References

-

Regioselectivity in Electrophilic Aromatic Substitution of BN Indoles. Source: Journal of Organic Chemistry / PMC. Context: Establishes the baseline C3-reactivity of indole and comparisons with electron-deficient analogs. URL:[Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Source: Molecules (MDPI), 2016. Context: Provides specific protocols for N-alkylation and modification of I2C scaffolds without disturbing the ester. URL:[Link]

-

Switchable N–H vs C3–H Carboxylation of Indoles. Source: ChemRxiv, 2021. Context: Demonstrates the reversibility and thermodynamic control required to install carboxylates at C3 vs N. URL:[Link][1]

-

Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Source: Synthetic Communications (Taylor & Francis), 2020. Context: Details the instability of I3C acids and methods to control or exploit decarboxylation. URL:[Link][1]

-

Directed Ortho Metalation of Indoles. Source: Topics in Heterocyclic Chemistry (Springer). Context: Authoritative review on using C3-directing groups (like esters) to functionalize C2. URL:[Link]

Sources

Technical Guide: Mechanism of Action for Indole-2-Carboxylate HIV-1 Integrase Inhibitors

Executive Summary

This technical guide details the pharmacodynamics, structural biology, and experimental validation of Indole-2-carboxylate derivatives as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1] Emerging as bioisosteres of the unstable diketo acid (DKA) pharmacophore, these compounds represent a critical scaffold in antiretroviral drug design. This document is structured for researchers requiring a deep understanding of the chelation-dependent binding mode, resistance profiles, and standardized protocols for assaying inhibitory potency.

Structural Basis & Pharmacophore Design[2]

The efficacy of this compound inhibitors relies on their ability to mimic the transition state of the viral DNA integration complex (the "intasome"). The design is predicated on two non-negotiable structural requirements: Metal Chelation and Hydrophobic Clamping .

The Chelation Triad (The "Warhead")

The catalytic core of HIV-1 integrase (IN) contains two Magnesium ions (Mg²⁺) held in place by a DDE motif (Asp64, Asp116, Glu152).

-

Mechanism: The this compound scaffold positions a planar chelating triad—typically involving the C2-carboxylate oxygen , the indole nitrogen , and often a C3-substituent (e.g., amide or ketone) —to coordinate these two Mg²⁺ ions.

-

Consequence: This chelation displaces the water molecules required for the nucleophilic attack of the viral DNA 3'-OH end upon the host DNA, effectively freezing the enzyme in an inactive state.

The Hydrophobic Clamp (The "Anchor")

While chelation provides affinity, specificity is achieved through interactions with the viral DNA (vDNA).

-

Pi-Pi Stacking: A halogenated benzyl group (often at the C3 or C6 position of the indole) extends into a hydrophobic pocket formed by the interface of the IN enzyme and the penultimate cytosine/guanine of the vDNA.

-

Target: This moiety engages in

-

Data Summary: Structural Activity Relationship (SAR)

| Structural Moiety | Function | Critical Interaction |

| Indole Core | Scaffold Rigidity | Orients the pharmacophore in a coplanar conformation. |

| C2-Carboxylate | Metal Sequestration | Coordinates Mg²⁺ (Metal A & B) in the active site. |

| C3-Linker/Sidechain | Hydrophobic Reach | Extends to the hydrophobic pocket (Tyr143/vDNA). |

| C6-Halogen (F/Cl) | Binding Affinity | Enhances |

Molecular Mechanism of Action (MoA)

The inhibition process is competitive with respect to the target DNA (host genome) but uncompetitive with respect to the viral DNA and the enzyme. This distinction is vital: the inhibitor requires the assembly of the enzyme-vDNA complex to bind effectively.

Binding Kinetics Pathway

-

3'-Processing (Uninhibited): HIV-1 IN cleaves the terminal GT dinucleotide from the vDNA. Indole-2-carboxylates typically have low affinity for this step.

-

Intasome Assembly: The processed vDNA remains bound to IN, recruiting the Mg²⁺ cofactors.

-

Interfacial Binding: The inhibitor enters the catalytic site after vDNA processing but before host DNA binding.

-

Dead-End Complex: The inhibitor chelates the Mg²⁺ and stacks against the vDNA, creating a stable, catalytically inert complex.

Visualization: Mechanism of Action Flowchart

Figure 1: The interfacial inhibition pathway. The inhibitor binds only after the intasome forms, blocking host DNA entry via metal chelation and vDNA stacking.

Experimental Validation Protocols

To validate a novel this compound derivative, researchers must utilize a Strand Transfer (ST) Assay . The following protocol uses a Heterogeneous Time-Resolved Fluorescence (HTRF) or plate-based colorimetric approach, which is the industry standard for high-throughput screening.

Protocol: In Vitro Strand Transfer Assay

Reagents Required:

-

Enzyme: Recombinant HIV-1 Integrase (wild-type or mutant).

-

Donor DNA: Biotinylated double-stranded oligonucleotide mimicking the HIV-1 U5 LTR end.[2]

-

Target DNA: Digoxigenin (DIG)-labeled or fluorescently labeled double-stranded DNA.

-

Detection: Streptavidin-coated plates (for Donor capture) and Anti-DIG-HRP or Europium cryptate (for detection).

Step-by-Step Methodology:

-

Pre-Incubation (Intasome Assembly):

-

Mix 400 nM Recombinant IN with 50 nM Biotinylated Donor DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Incubate at 37°C for 30 minutes. Note: This allows the enzyme to process the 3' end and form the stable complex.

-

-

Inhibitor Addition:

-

Add the this compound test compound (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10 µM).

-

Incubate for 15 minutes at room temperature. Causality: This step tests the compound's ability to bind the pre-formed intasome.

-

-

Strand Transfer Reaction:

-

Detection:

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the In Vitro Strand Transfer Assay. Signal intensity is inversely proportional to inhibitor potency.

Resistance Profiling & Second-Generation Design

First-generation INSTIs (like Raltegravir) suffer from resistance mutations.[5] Indole-2-carboxylates are often optimized to overcome these.

Key Resistance Mutations[1]

-

Y143R/C: Affects the stacking interaction. If the indole C3/C6 substituent relies heavily on Tyr143, potency drops.

-

Q148H/K/R: Located near the active site Mg²⁺.[8][9][10] Mutations here disrupt the hydrogen bond network that stabilizes the chelating pharmacophore.

-

N155H: Perturbs the magnesium positioning.

Design Strategy for Resilience

To combat resistance, modern indole-2-carboxylates utilize a "Flexible Linker" strategy. By extending the hydrophobic group further into the binding pocket (interacting with the conserved protein backbone rather than mutable side chains), the inhibitor maintains potency even when Y143 or Q148 are mutated.

References

-

L-731,988 as a Diketo Acid Bioisostere: Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[4][5][7][8][9][11][12][13] Science.

-

Indole-2-Carboxylic Acid Derivatives as INSTIs: Hu, J., et al.[1][8][9][10][12] (2023).[11] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[1][8][9][10][11][12] Molecules.

-

Structural Basis of INSTI Action: Passos, D. O., et al. (2020).[14] Structural basis of second-generation HIV integrase inhibitor action and viral resistance. Science.

-

Standardized Integrase Assay Protocols: XpressBio. (2024).[3][7][8][13][15] HIV-1 Integrase Assay Kit Protocol v3.0.

-

Review of INSTI Mechanisms: Pommier, Y., et al.[15] (2005).[3][15] Integrase inhibitors to treat HIV/AIDS.[14][3][4][5][6][7][8][15] Nature Reviews Drug Discovery.

Sources

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. xpressbio.com [xpressbio.com]

- 3. youtube.com [youtube.com]

- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iapac.org [iapac.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Indole-2-Carboxamide Derivatives as Biased Allosteric Modulators of Cannabinoid Receptors

[1][2]

Executive Summary

The development of cannabinoid receptor ligands has historically focused on orthosteric agonists targeting the canonical binding site of CB1 and CB2 receptors. However, the discovery of indole-2-carboxamides , most notably ORG 27569 , shifted the paradigm toward allosteric modulation .[1][2] Unlike their indole-3-carboxamide isomers (e.g., JWH-018) which act as potent orthosteric agonists, indole-2-carboxamides function primarily as Negative Allosteric Modulators (NAMs) of G-protein signaling while paradoxically enhancing the binding affinity of orthosteric agonists.[1]

This guide details the chemical biology, structure-activity relationships (SAR), and experimental protocols for investigating this scaffold.[1] It is designed for medicinal chemists and pharmacologists seeking to exploit biased signaling —uncoupling therapeutic efficacy from psychoactive adverse events.[1]

Part 1: Chemical Biology & Mechanism of Action[2]

The Isomeric Switch: Orthosteric vs. Allosteric

The structural distinction between indole-3-carboxamides and indole-2-carboxamides dictates their pharmacological profile.[1]

-

Indole-3-carboxamides (e.g., JWH-018): Bind deep within the transmembrane bundle (TM3, TM5, TM6), stabilizing the active state (

) and driving potent -

Indole-2-carboxamides (e.g., ORG 27569): Bind to an undefined allosteric site, likely involving the extracellular loops (ECL2) and the extracellular ends of TM helices.[1]

The "ORG 27569 Paradox"

ORG 27569 exhibits a unique pharmacological profile known as positive allosteric modulation of binding but negative allosteric modulation of function .[1]

-

Binding Cooperativity (

): It induces a conformational change that increases the affinity of the receptor for agonists like CP55,940.[1] -

Functional Antagonism (

): Despite enhancing agonist binding, it prevents the outward movement of TM6 required for G-protein coupling.[1] -

Biased Agonism: While blocking cAMP inhibition, it can independently stimulate ERK1/2 phosphorylation via a

-arrestin-mediated pathway.[1][3]

Mechanistic Pathway Diagram[2][5]

Caption: Mechanism of Biased Allostery. Indole-2-carboxamides enhance agonist binding affinity while simultaneously blocking G-protein coupling and promoting Beta-Arrestin signaling.[1]

Part 2: Medicinal Chemistry & SAR[1][3][4][6][7][8][9]

The optimization of the indole-2-carboxamide scaffold revolves around three vectors: the C3-substituent , the C5-electronic modulation , and the Amide Linker .[1][3]

Structure-Activity Relationship (SAR) Matrix[2]

| Structural Vector | Modification | Effect on Allostery (Cooperativity | Effect on Potency ( |

| C3-Position | Ethyl (Parent) | Moderate ( | High nM |

| n-Propyl | Optimal ( | Improved | |

| n-Pentyl | High Cooperativity | Retained | |

| n-Heptyl/Nonyl | Loss of activity | Decreased | |

| C5-Position | Chloro (-Cl) | Critical for Activity | < 100 nM |

| H / F / OMe | Significant loss of potency | > 1 | |

| Amide Linker | Piperidinyl-ethyl | Prototype (Balanced) | High |

| Dimethylamino-ethyl | Increased Solubility | Moderate | |

| Morpholino-ethyl | Reduced Potency | Low |

Key Insight: The C3 alkyl chain length acts as a "molecular ruler," probing the depth of the allosteric pocket.[1] A chain length of 3-5 carbons is optimal for stabilizing the receptor conformation that favors agonist binding.[1]

Synthetic Pathway

The synthesis of indole-2-carboxamides is robust, typically utilizing a Fischer indole synthesis followed by amide coupling.[1]

Caption: General synthetic route for Indole-2-carboxamide derivatives via Fischer Indole Synthesis and peptide coupling.

Part 3: Experimental Protocols

Chemical Synthesis of ORG 27569 Analogues

Objective: Synthesis of 5-chloro-3-propyl-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide.

-

Fischer Indole Cyclization:

-

Dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and ethyl 2-oxohexanoate (1.0 eq) in ethanol.

-

Add polyphosphoric acid (PPA) and reflux for 3 hours.

-

Pour into ice water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc) to yield the ethyl indole-2-carboxylate .[1]

-

-

Saponification:

-

Amide Coupling:

-

Dissolve the carboxylic acid (1.0 eq) in dry DMF.[1]

-

Add BOP reagent (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 15 min.

-

Add 4-(dimethylamino)phenethylamine (1.1 eq).[1] Stir at RT for 12 hours.[1]

-

Workup: Dilute with water, extract with DCM, wash with brine.[1]

-

Purification: Recrystallize from Ethanol/Water or use HPLC.[1]

-

Radioligand Binding Assay (Allosteric Characterization)

Objective: Determine the Cooperativity Factor (

-

System: CHO cells stably expressing hCB1.[1]

-

Radioligand: [³H]CP55,940 (0.5 nM).[1]

-

Protocol:

-